molecular formula C21H26N4O3 B4518116 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Cat. No.: B4518116
M. Wt: 382.5 g/mol
InChI Key: MQVCIUBNFLFPRU-UHFFFAOYSA-N
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Description

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a cinnolinone core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a cinnolinone derivative under specific conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By modulating the activity of these receptors, the compound can influence cellular signaling pathways and exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone apart is its unique combination of a piperazine ring and a cinnolinone core, which provides a distinct pharmacological profile and potential for diverse applications .

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-28-19-9-5-4-8-18(19)23-10-12-24(13-11-23)21(27)15-25-20(26)14-16-6-2-3-7-17(16)22-25/h4-5,8-9,14H,2-3,6-7,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVCIUBNFLFPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=C4CCCCC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Reactant of Route 6
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone

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